molecular formula C16H14ClNO3 B2612147 {[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE CAS No. 1001542-02-4

{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE

Cat. No.: B2612147
CAS No.: 1001542-02-4
M. Wt: 303.74
InChI Key: JEDKZOAOXSIEKC-UHFFFAOYSA-N
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Description

{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a carbamoyl group, which is further attached to a 3-chlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE typically involves the reaction of 3-chlorobenzylamine with methyl benzoate in the presence of a carbamoylating agent. Commonly used carbamoylating agents include phosgene, triphosgene, or carbonyldiimidazole. The reaction is usually carried out under anhydrous conditions and may require a catalyst such as a tertiary amine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of {[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[(3-BROMOPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE
  • {[(3-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE
  • {[(3-METHYLPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE

Uniqueness

{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-14-8-4-5-12(9-14)10-18-15(19)11-21-16(20)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDKZOAOXSIEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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